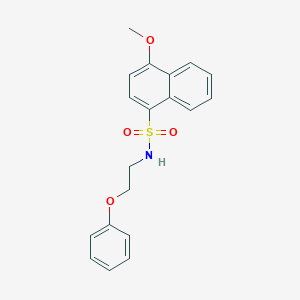![molecular formula C14H15Cl2N3O2S2 B299750 1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine](/img/structure/B299750.png)
1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine, commonly known as DMTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMTP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities.
科学的研究の応用
DMTP has been studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-convulsant activities. DMTP has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
作用機序
The exact mechanism of action of DMTP is not fully understood. However, it has been proposed that DMTP may act by inhibiting the activity of certain enzymes and receptors in the body. It has also been suggested that DMTP may modulate the release of neurotransmitters in the brain.
Biochemical and Physiological Effects:
DMTP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMTP has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, DMTP has been shown to possess anti-convulsant activity by modulating the activity of certain ion channels in the brain.
実験室実験の利点と制限
DMTP has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. DMTP is also relatively inexpensive compared to other compounds with similar biological activities. However, DMTP has certain limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, DMTP has been found to exhibit toxicity at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of DMTP. One area of research is the development of new synthetic methods for DMTP that can improve its solubility and reduce its toxicity. Another area of research is the identification of new therapeutic applications for DMTP, such as its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of DMTP and its potential interactions with other compounds in the body.
In conclusion, DMTP is a promising compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-convulsant activities make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DMTP and its potential applications in medicine.
合成法
DMTP can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide to form 2,4-dichlorophenylthiocarbamoyl chloride. This intermediate is then reacted with 2-aminothiazole to form DMTP. The final product is obtained by reacting DMTP with methylsulfonyl chloride.
特性
製品名 |
1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine |
|---|---|
分子式 |
C14H15Cl2N3O2S2 |
分子量 |
392.3 g/mol |
IUPAC名 |
4-(2,4-dichlorophenyl)-2-(4-methylsulfonylpiperazin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H15Cl2N3O2S2/c1-23(20,21)19-6-4-18(5-7-19)14-17-13(9-22-14)11-3-2-10(15)8-12(11)16/h2-3,8-9H,4-7H2,1H3 |
InChIキー |
SFBNYWJWCRIAJZ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)

![N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B299674.png)

amino]sulfonyl}phenyl)acetamide](/img/structure/B299676.png)

![4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299685.png)



![Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B299693.png)
